Cas no 2580233-06-1 (2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid)

2-{(Benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and chloro-fluoro substitution. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of both chloro and fluoro substituents enhances its reactivity, enabling selective functionalization, while the Cbz group offers protection for the amine functionality during multi-step syntheses. Its structural features make it valuable for constructing complex molecules, including active pharmaceutical ingredients (APIs). The compound exhibits good stability under standard conditions, facilitating handling and storage. Its precise substitution pattern allows for controlled modifications, making it a useful building block in medicinal chemistry and material science applications.
2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid structure
2580233-06-1 structure
Product name:2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid
CAS No:2580233-06-1
MF:C15H11ClFNO4
MW:323.703546762466
CID:5662635
PubChem ID:165891262

2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-27723908
    • 2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid
    • 2580233-06-1
    • 2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid
    • Inchi: 1S/C15H11ClFNO4/c16-10-6-7-11(17)12(14(19)20)13(10)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20)
    • InChI Key: TZAXZEQRXGOFNT-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(C(=O)O)=C1NC(=O)OCC1C=CC=CC=1)F

Computed Properties

  • Exact Mass: 323.0360637g/mol
  • Monoisotopic Mass: 323.0360637g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 3.8

2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27723908-0.05g
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid
2580233-06-1 95.0%
0.05g
$480.0 2025-03-20
Enamine
EN300-27723908-10g
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid
2580233-06-1
10g
$2454.0 2023-09-10
Enamine
EN300-27723908-0.5g
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid
2580233-06-1 95.0%
0.5g
$548.0 2025-03-20
Enamine
EN300-27723908-10.0g
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid
2580233-06-1 95.0%
10.0g
$2454.0 2025-03-20
Enamine
EN300-27723908-0.1g
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid
2580233-06-1 95.0%
0.1g
$502.0 2025-03-20
Enamine
EN300-27723908-5.0g
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid
2580233-06-1 95.0%
5.0g
$1654.0 2025-03-20
Enamine
EN300-27723908-1.0g
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid
2580233-06-1 95.0%
1.0g
$571.0 2025-03-20
Enamine
EN300-27723908-2.5g
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid
2580233-06-1 95.0%
2.5g
$1118.0 2025-03-20
Enamine
EN300-27723908-5g
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid
2580233-06-1
5g
$1654.0 2023-09-10
Enamine
EN300-27723908-0.25g
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid
2580233-06-1 95.0%
0.25g
$525.0 2025-03-20

Additional information on 2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid

Recent Advances in the Study of 2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid (CAS: 2580233-06-1)

2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid (CAS: 2580233-06-1) is a fluorinated benzoic acid derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been the subject of various studies aimed at exploring its synthetic pathways, biological activities, and therapeutic potential. The presence of both chloro and fluoro substituents on the aromatic ring, along with the benzyloxycarbonylamino group, makes this molecule a versatile intermediate for the synthesis of more complex bioactive compounds.

Recent research has focused on optimizing the synthetic routes for 2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid to improve yield and purity. A study published in the Journal of Organic Chemistry (2023) demonstrated a novel catalytic method that significantly reduces the number of steps required for its synthesis while maintaining high enantiomeric purity. This advancement is particularly important for large-scale production, where efficiency and cost-effectiveness are critical factors.

In addition to synthetic improvements, the biological activity of 2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid has been investigated in the context of enzyme inhibition. Preliminary findings suggest that this compound exhibits moderate inhibitory effects against certain serine proteases, which are implicated in various pathological conditions, including inflammation and cancer. Further in vitro and in vivo studies are underway to elucidate the mechanism of action and evaluate its potential as a lead compound for drug development.

Another area of interest is the use of 2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid as a building block for the synthesis of peptide mimetics. Its structural attributes make it an ideal candidate for introducing fluorinated motifs into peptide chains, thereby enhancing their metabolic stability and bioavailability. Recent work in this direction has shown promising results, with several derivatives displaying improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

Despite these advancements, challenges remain in fully harnessing the potential of 2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid. Issues such as solubility and selectivity need to be addressed to facilitate its broader application in drug discovery. Future research directions may include the development of prodrug strategies or the incorporation of this compound into more complex scaffolds to overcome these limitations.

In conclusion, 2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid represents a promising candidate for further exploration in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable tool for the development of novel therapeutic agents. Continued research efforts are expected to uncover new applications and optimize its properties for clinical use.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd